ethyl 2-[2-(butanethioylimino)-3-methyl-1,3-thiazol-4(3H)-yl]acetate
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Description
Scientific Research Applications
Antimicrobial Activities
Wardkhan et al. (2008) discussed the synthesis of thiazoles and their fused derivatives, including compounds structurally similar to ethyl 2-[2-(butanethioylimino)-3-methyl-1,3-thiazol-4(3H)-yl]acetate. These compounds exhibited antimicrobial activity against bacterial isolates like Escherichia coli and Xanthomonas citri, as well as antifungal activity against Aspergillus fumigatus, Rhizoctonia solani, and Fusarium oxysporum (Wagnat W. Wardkhan et al., 2008).
Glucosidase Inhibition for Diabetes Management
A study by Babar et al. (2017) focused on the synthesis of novel ethyl 2-[aryl(thiazol-2-yl)amino]acetates, which showed significant inhibition towards α-glucosidase and β-glucosidase enzymes. This inhibition suggests potential applications in managing diabetes through the regulation of glucose metabolism (Ayesha Babar et al., 2017).
Synthesis of Thiazole Derivatives
Research by Tverdokhlebov et al. (2005) on the synthesis of pyrrolo[2,1-b]thiazol-3-one derivatives involved reactions with ethyl [4-oxo-3-(2-oxo-2-arylethyl)thiazolidin-2-ylidene]acetates, highlighting the versatility of thiazole compounds in synthesizing heterocyclic structures with potential biological activity (A. V. Tverdokhlebov et al., 2005).
Pharmaceutical Applications
Carrington et al. (1972) explored the synthesis of 1,2-benzisothiazoles, including derivatives similar to the compound of interest, demonstrating the potential for developing pharmaceutical agents based on thiazole scaffolds (D. L. Carrington et al., 1972).
Chemical Synthesis and Reactions
The study by Maadadi et al. (2016) investigated the reactions of ethyl 2-bromomethyl-5-(1,2,3-thiadiazol-4-yl)furan-3-carboxylate with various nucleophiles, revealing insights into the reactivity and potential applications of thiazole-containing compounds in synthetic chemistry (R. Maadadi et al., 2016).
Properties
IUPAC Name |
ethyl 2-(2-butanethioylimino-3-methyl-1,3-thiazol-4-yl)acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O2S2/c1-4-6-10(17)13-12-14(3)9(8-18-12)7-11(15)16-5-2/h8H,4-7H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SIUOVIHAUFGTHP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=S)N=C1N(C(=CS1)CC(=O)OCC)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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